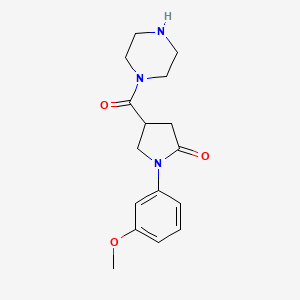
1-(3-Methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone typically involves multiple steps, starting with the preparation of the core piperazine structure. One common method involves the reaction of 3-methoxyphenylamine with piperazine under controlled conditions to form the intermediate 1-(3-methoxyphenyl)piperazine. This intermediate is then reacted with a suitable carbonyl compound, such as 2-pyrrolidinone, under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)piperazine: Shares a similar core structure but lacks the pyrrolidinone moiety.
4-(Piperazinocarbonyl)-2-pyrrolidinone: Similar structure but without the methoxyphenyl group.
Uniqueness
1-(3-Methoxyphenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone is unique due to the combination of its methoxyphenyl, piperazine, and pyrrolidinone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H21N3O3/c1-22-14-4-2-3-13(10-14)19-11-12(9-15(19)20)16(21)18-7-5-17-6-8-18/h2-4,10,12,17H,5-9,11H2,1H3 |
InChI Key |
FUUHGRQISVZCTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















